molecular formula C4H5Cl2F3O B1597498 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane CAS No. 380-45-0

2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane

Cat. No. B1597498
CAS RN: 380-45-0
M. Wt: 196.98 g/mol
InChI Key: AJZSRFYSFRHFDZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including bond lengths and angles, the presence of functional groups, and stereochemistry.



Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including the reagents and conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Catalytic Processes

2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane's reactivity under catalytic conditions has been explored in various studies. For instance, the catalytic cleavage of its carbon-chlorine bond via a single electron transfer (SET) process using Ni(0) or Cu(0) catalysts has been demonstrated. This process yields valuable fluorinated compounds like 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF) with excellent yields, showcasing its potential in synthesizing industrially relevant chemicals (Xiaojun & Qing-Yun, 2012).

Environmental Impact Studies

The environmental degradation of chlorofluorocarbons (CFCs) and their alternatives, including compounds like 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane, has been a subject of significant research. Studies focus on the atmospheric degradation products such as trifluoroacetate (TFA), highlighting concerns about their persistence and potential accumulation in aquatic ecosystems. Investigations into the base levels of TFA in the environment suggest a need for ongoing monitoring and evaluation of the environmental impact of fluorinated compounds (Jordan & Frank, 1999).

Synthesis of Fluoro-Carbohydrates

The versatility of 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane is further demonstrated in its application in the synthesis of fluoro-carbohydrates. A high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars from glycals using electrophilic fluorination reagents highlights its utility in the preparation of novel biomolecules, expanding the scope of research in medicinal chemistry and drug development (Burkart et al., 1997).

Catalytic Fluorination Techniques

Exploration into the catalytic fluorination of various substrates using 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane has yielded insights into efficient methods for preparing fluorinated compounds. The vapor-phase catalytic fluorination for the preparation of 1,1,1,2-tetrafluoroethane showcases the potential of using specific catalysts to achieve high selectivity and conversion rates, essential for industrial applications and the development of environmentally friendly refrigerants (Quan, 1996).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.


Please note that not all compounds will have information available in all of these categories. For a specific compound, it’s best to consult a reliable source or a chemistry professional. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2F3O/c5-1-2-10-4(8,9)3(6)7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZSRFYSFRHFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371383
Record name 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane

CAS RN

380-45-0
Record name 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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